molecular formula C5H6BrNS B2374179 2-(1-Bromo-ethyl)-thiazole CAS No. 1353959-24-6

2-(1-Bromo-ethyl)-thiazole

Cat. No.: B2374179
CAS No.: 1353959-24-6
M. Wt: 192.07
InChI Key: YGEBLAJDJLNGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “2-(1-Bromo-ethyl)-thiazole” belong to a class of organic compounds known as halogenated organics, specifically bromoalkanes. They contain a bromine atom attached to an alkyl group .


Synthesis Analysis

The synthesis of similar compounds typically involves nucleophilic substitution reactions. For instance, primary halogenoalkanes like bromoethane can react with a nucleophile such as a hydroxide ion to form alcohols .


Molecular Structure Analysis

The molecular structure of such compounds would consist of a thiazole ring with a bromoethyl group attached. Thiazole is a heterocyclic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Halogenoalkanes can undergo various types of reactions, including nucleophilic substitution and elimination reactions. The specific reactions would depend on the structure of the compound and the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. For example, they are generally insoluble in water but soluble in organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Methods : Zhou Zhuo-qiang (2009) describes an improved method for synthesizing 2-Bromo-Thiazole-4-Carboxylic Acid, highlighting advancements in the synthesis process of thiazole derivatives, including 2-(1-Bromo-ethyl)-thiazole (Zhou Zhuo-qiang, 2009).
  • Novel Synthesis Approaches : Baker and Williams (2003) report on the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated methods, exploring new ways of synthesizing thiazole compounds (Baker & Williams, 2003).

Chemical Characterization and Applications

  • Spectroscopic and Structural Analysis : A study by Haroon et al. (2019) focuses on the synthesis and spectroscopic characterization of thiazole-based derivatives, offering insights into their structural and electronic properties, relevant to various scientific applications (Haroon et al., 2019).
  • Nonlinear Optical Properties : Another study by Haroon et al. (2020) explores the nonlinear optical properties of thiazole derivatives, suggesting their potential in technology and optoelectronic applications (Haroon et al., 2020).

Biological Applications

  • Antimicrobial and Antimalarial Activities : Vekariya et al. (2017) discuss the synthesis of imidazo[2,1-b]thiazole derivatives and their antimicrobial and antimalarial activities, indicating the biological significance of thiazole compounds (Vekariya et al., 2017).
  • Antioxidant and Antiviral Potential : Haroon et al. (2021) present a series of thiazole-4-carboxylates, demonstrating their antioxidant and potential antiviral properties, highlighting the therapeutic applications of these compounds (Haroon et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific reactions the compound undergoes. For example, primary halogenoalkanes typically react via an SN2 mechanism, while tertiary halogenoalkanes react via an SN1 mechanism .

Safety and Hazards

Halogenated organic compounds can be hazardous. They may cause skin and eye irritation, and they can be harmful if inhaled or swallowed .

Properties

IUPAC Name

2-(1-bromoethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-4(6)5-7-2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEBLAJDJLNGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.